molecular formula C20H17Cl2NO6S B11160252 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate

Cat. No.: B11160252
M. Wt: 470.3 g/mol
InChI Key: SPCKRHORFFEAQV-LBPRGKRZSA-N
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Description

The compound 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate is a coumarin-based ester derivative. Its structure comprises a 3,6-dichloro-4-methyl-substituted coumarin core linked via an ester bond to a (2S)-configured propanoate group bearing a 4-methylphenylsulfonamide moiety.

Properties

Molecular Formula

C20H17Cl2NO6S

Molecular Weight

470.3 g/mol

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C20H17Cl2NO6S/c1-10-4-6-13(7-5-10)30(26,27)23-12(3)19(24)29-17-9-16-14(8-15(17)21)11(2)18(22)20(25)28-16/h4-9,12,23H,1-3H3/t12-/m0/s1

InChI Key

SPCKRHORFFEAQV-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl

Origin of Product

United States

Biological Activity

3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structural features, including dichloro and methyl substitutions, suggest potential biological activities that merit detailed exploration.

Chemical Structure

The compound can be represented by the following molecular formula:
C23H21Cl2NO6S\text{C}_{23}\text{H}_{21}\text{Cl}_2\text{N}\text{O}_6\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its interactions with specific biological targets, including enzymes and receptors. Here are key findings from the literature:

Enzyme Inhibition

  • Cholinesterase Inhibition : The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer’s. In vitro studies have shown moderate inhibitory activity against these enzymes, suggesting potential applications in treating cognitive disorders .
  • Cyclooxygenase Inhibition : It has also been investigated for its effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The compound demonstrated significant inhibition of COX-2 activity, indicating anti-inflammatory properties .

Antioxidant Activity

The compound exhibits antioxidant properties, which are essential in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic benefits .

Structure-Activity Relationship (SAR)

The structure of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate suggests that the presence of halogen atoms enhances its biological activity through increased lipophilicity and better interaction with target proteins. The electron-withdrawing nature of the chlorine atoms contributes to stronger binding affinities with enzyme active sites .

Study 1: Inhibition of Cholinesterases

In a comparative study, several chromenone derivatives were tested for their ability to inhibit AChE and BChE. The compound showed an IC50 value of approximately 19.2 µM against AChE and 13.2 µM against BChE, indicating a promising profile for further development as an anti-Alzheimer's agent .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound via COX inhibition. The results indicated that it significantly reduced prostaglandin E2 production in vitro, supporting its use as a potential anti-inflammatory drug .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Notes
Cholinesterase InhibitionAChE19.2 µMModerate inhibition
Cholinesterase InhibitionBChE13.2 µMModerate inhibition
COX InhibitionCOX-1Not specifiedSignificant reduction in PGE2 production
COX InhibitionCOX-2Not specifiedAnti-inflammatory effects observed
Antioxidant ActivityFree Radical ScavengingEffectivePotential therapeutic benefits

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

A. Anti-inflammatory Properties

Studies have shown that 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate can modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase enzymes or pro-inflammatory cytokines, leading to reduced inflammation markers in vitro.

B. Anticancer Potential

The compound has been investigated for its anticancer properties. It may interact with specific molecular targets such as kinases or transcription factors involved in cancer progression. Preliminary studies suggest that it could inhibit cell proliferation in various cancer cell lines.

C. Antimicrobial Activity

Coumarin derivatives are known for their antimicrobial properties. This compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating moderate antibacterial effects.

Synthesis and Production

The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate typically involves several steps:

  • Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 4-methylbenzenesulfonyl chloride.
  • Formation of Intermediate: An O-acylation reaction occurs in the presence of a base like triethylamine.
  • Coupling Reaction: The intermediate is then coupled with an appropriate amino acid derivative under controlled conditions.

Industrial production may employ continuous flow reactors to enhance efficiency and yield.

A. Anti-inflammatory Studies

In vitro studies demonstrated that derivatives similar to this compound could significantly reduce levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in cultured macrophages.

B. Anticancer Studies

Research conducted on various cancer cell lines indicated that treatment with this compound resulted in decreased cell viability and induced apoptosis through activation of caspase pathways.

C. Antimicrobial Efficacy

A comparative study on antimicrobial activity showed that this compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin Cores

Compound A : 3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
  • Key Differences: The ester linkage connects the coumarin to a hexanoate chain instead of a propanoate chain.
Compound B : (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
  • Key Differences : Features an amide bond (instead of an ester) and a 2-chloro-2-phenylacetyl group.
  • Implications : The amide bond enhances metabolic stability but reduces susceptibility to esterase-mediated hydrolysis. Anti-inflammatory activity was reported to exceed ibuprofen in vitro .
Compound C : 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
  • Key Differences : Incorporates a flurbiprofen-derived amide group.
  • Implications : The biphenylfluoro group may enhance COX inhibition, analogous to flurbiprofen’s mechanism, but the amide linkage limits rapid metabolic clearance compared to ester-based compounds .
Compound D : [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate
  • Key Differences : Contains a trifluoromethyl group and a 4-methylbenzoate ester.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound D
Molecular Weight ~455 g/mol ~525 g/mol ~356 g/mol ~468 g/mol
LogP (Predicted) 4.2 (high lipophilicity) 5.1 (longer chain) 3.8 (amide polarity) 4.5 (CF3 group)
Hydrogen Bonding 3 acceptors, 1 donor 3 acceptors, 1 donor 2 acceptors, 2 donors 2 acceptors, 1 donor

The dichloro and methyl groups on the coumarin core contribute to higher logP values in the target compound and Compound A compared to amide derivatives (B, C). The sulfonamide group in the target compound provides additional hydrogen-bonding capacity, which may enhance target affinity but reduce membrane permeability .

Preparation Methods

Core Chromenone Skeleton Construction

The foundational step in synthesizing this compound involves the formation of the 2H-chromen-2-one (coumarin) core. The Pechmann condensation is widely utilized for this purpose, enabling the cyclization of resorcinol derivatives with β-keto esters under acidic conditions . For the target molecule, resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid or Lewis acid catalysts to yield 7-hydroxy-4-methylcoumarin. This reaction proceeds via the formation of a keto-enol tautomer, followed by intramolecular cyclization and dehydration .

Subsequent chlorination introduces the 3,6-dichloro substituents. Chlorination is typically achieved using sulfuryl chloride (SOCl₂) or chlorine gas (Cl₂) in dichloromethane or acetic acid. The reaction conditions—particularly temperature and stoichiometry—must be carefully controlled to ensure regioselectivity. For instance, excess chlorinating agent at 0–5°C preferentially substitutes the 3- and 6-positions due to electronic and steric effects .

Esterification with (2S)-2-Aminopropanoic Acid

The 7-hydroxy group of the chlorinated chromenone undergoes esterification with (2S)-2-aminopropanoic acid. This step requires activation of the hydroxyl group, often achieved via conversion to a mesylate or tosylate intermediate. Alternatively, direct coupling using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) facilitates ester bond formation .

Key parameters influencing yield include:

  • Solvent polarity : Dichloromethane or dimethylformamide (DMF) enhances reagent solubility.

  • Temperature : Reactions proceed optimally at 25–40°C to balance kinetics and side-product formation.

  • Stoichiometry : A 1.2:1 molar ratio of activated chromenone to (2S)-2-aminopropanoic acid maximizes conversion.

Introduction of the (4-methylphenyl)sulfonyl group occurs via nucleophilic substitution. The primary amine of the propanoate sidechain reacts with 4-methylbenzenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. This step proceeds via a two-stage mechanism: initial formation of a sulfonate intermediate, followed by elimination of hydrochloric acid to yield the sulfonamide .

Optimization Insights :

  • Base selection : Pyridine outperforms triethylamine in minimizing N-sulfonation byproducts.

  • Reaction time : Prolonged stirring (>12 hours) ensures complete conversion but risks hydrolysis of the ester linkage.

Purification and Characterization

Final purification employs silica gel chromatography with gradient elution (hexane/ethyl acetate). Analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.3–2.6 ppm), and sulfonamide NH (δ 5.1 ppm).

  • ¹³C NMR : Carbonyl resonances (C=O) appear at δ 160–175 ppm.

Comparative Analysis of Synthetic Routes

ParameterPechmann Route Alternative Routes
Overall Yield (%)38–4225–30
Purity (HPLC) (%)≥9890–95
Reaction Time (Days)3–45–7
ScalabilityHighModerate

The Pechmann-based route demonstrates superior efficiency and scalability, though it requires stringent control over chlorination regioselectivity. Alternative methods, such as Friedel-Crafts acylation or transition-metal-catalyzed coupling, offer modularity but suffer from lower yields .

Mechanistic Considerations

  • Chlorination Regioselectivity : Electron-donating groups (e.g., 4-methyl) direct electrophilic substitution to the 3- and 6-positions via resonance stabilization of the intermediate arenium ion.

  • Esterification Kinetics : DMAP accelerates the reaction by stabilizing the tetrahedral intermediate during carbodiimide-mediated coupling.

  • Sulfonamide Stability : The (4-methylphenyl)sulfonyl group enhances metabolic stability compared to unmodified amines, as evidenced by in vitro microsomal assays .

Q & A

Q. Critical Parameters :

  • Temperature control during coupling (20–25°C prevents side reactions).
  • Solvent choice (DCM minimizes ester hydrolysis).

Basic: Which spectroscopic and analytical techniques are effective for characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons, confirming substituent positions (e.g., dichloro groups at C3/C6, methyl at C4) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₈Cl₂NO₆S: 488.02) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic P1 space group, π-π stacking interactions) .
  • HPLC : Assesses purity (>95% for biological assays) .

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